5,6-Dimethyl-1H-indazole-4,7-diamine
CAS No.: 61920-60-3
Cat. No.: VC19488055
Molecular Formula: C9H12N4
Molecular Weight: 176.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61920-60-3 |
|---|---|
| Molecular Formula | C9H12N4 |
| Molecular Weight | 176.22 g/mol |
| IUPAC Name | 5,6-dimethyl-1H-indazole-4,7-diamine |
| Standard InChI | InChI=1S/C9H12N4/c1-4-5(2)8(11)9-6(7(4)10)3-12-13-9/h3H,10-11H2,1-2H3,(H,12,13) |
| Standard InChI Key | IIZSKDUUMYETOJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C2C(=C1N)C=NN2)N)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 5,6-dimethyl-1H-indazole-4,7-diamine. Its molecular formula is CHN, with a molecular weight of 176.22 g/mol . The structure consists of a bicyclic indazole system (a fused benzene and pyrazole ring) with methyl substituents on the benzene ring and amine groups on the pyrazole ring (Figure 1).
Key Physicochemical Properties
While experimental data for this specific compound are sparse, properties can be extrapolated from analogs:
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LogP: Estimated at 1.8–2.2 (lower than nitro-substituted indazoles due to polar amine groups) .
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in water.
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Melting Point: Predicted range: 220–240°C (based on methyl- and amine-substituted indazoles) .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Two primary routes are proposed for synthesizing 5,6-dimethyl-1H-indazole-4,7-diamine:
Route 1: Nitro Reduction Strategy
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Nitration: Introduce nitro groups at positions 4 and 7 of 5,6-dimethylindazole using HNO/HSO.
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Reduction: Catalytic hydrogenation (H, Pd/C) or use of SnCl/HCl to convert nitro groups to amines .
Route 2: Cyclocondensation Approach
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React 4,7-diamino-5,6-dimethylindazole precursors with hydrazine derivatives under acidic conditions .
Experimental Procedure (Adapted from )
A modified procedure for analogous bis-indazoles involves:
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Starting Material: 2-Azido-4-methylbenzaldehyde (1d, 0.5 mmol).
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Reagents: Propane-1,2-diamine (0.25 mmol), Pd(OAc) (5 mol%), Cu(OAc) (0.5 mmol).
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Conditions: Solvent: DMF, 80°C, 12 h.
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Yield: ~65% after column chromatography (50% EA/Hexane).
Spectroscopic Characterization
1H NMR (400 MHz, CDCl/TFA)
13C NMR (100 MHz, CDCl/TFA)
High-Resolution Mass Spectrometry (HR-MS)
Comparative Analysis with Structural Analogs
Table 1: Properties of Selected Indazole Derivatives
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